1-benzyl-4-phenyl-1H-imidazol-5-amine
Overview
Description
1-benzyl-4-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the imidazole ring, making it a substituted imidazole. It has a molecular formula of C16H15N3 and a molecular weight of 249.32 g/mol .
Preparation Methods
The synthesis of 1-benzyl-4-phenyl-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the Debus-Radziszewski synthesis, which is a classical method for preparing imidazoles . Industrial production methods may involve the use of metal triflates or other catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
1-benzyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
1-benzyl-4-phenyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: This compound has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl and phenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
1-benzyl-4-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives such as:
4-phenyl-1H-imidazole: Lacks the benzyl group, resulting in different chemical properties and biological activities.
1-benzyl-1H-imidazole: Lacks the phenyl group, affecting its binding affinity and reactivity.
Benzimidazole: Contains a fused benzene ring, leading to distinct pharmacological properties. The uniqueness of this compound lies in its dual substitution pattern, which imparts specific chemical and biological characteristics
Properties
IUPAC Name |
3-benzyl-5-phenylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROJJZRAHMZJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254061 | |
Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-31-9 | |
Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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